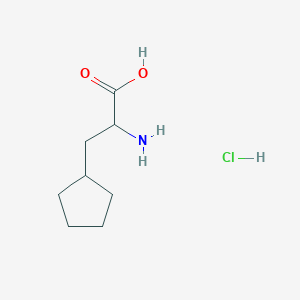

2-Amino-3-cyclopentylpropanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-cyclopentylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)5-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPHZGUSFQMRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(2-oxocyclopentyl)-propionic acid as a Key Intermediate

A foundational step involves synthesizing 3-(2-oxocyclopentyl)-propionic acid, which serves as a precursor to the target amino acid.

Method Summary:

- React cyclopentanone with morpholine and p-methyl benzenesulfonic acid in a high-boiling, non-protic solvent such as toluene under reflux for 1–3 hours.

- Cool the mixture to 75–95 °C and slowly add an acrylate (e.g., ethyl propenoate) dropwise over 3–5 hours.

- Continue the reaction for 2–4 hours, then cool to 8–12 °C and filter.

- Remove solvent under reduced pressure to obtain crude 3-(2-oxocyclopentyl)-propionic ester.

- Hydrolyze the ester under alkaline conditions (aqueous sodium hydroxide, methanol) at 50–80 °C for 1–3 hours.

- Acidify to pH 3–5 with hydrochloric acid and extract the product with an organic solvent.

- Evaporate to dryness to yield 3-(2-oxocyclopentyl)-propionic acid.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopentanone + Morpholine + p-Methylbenzenesulfonic acid | Reflux in toluene, 1–3 h | - | Molar ratio 1:1.2:0.1 |

| Addition of ethyl propenoate | 75–95 °C, dropwise over 4 h, then react 3 h | 92 | Crude ester obtained |

| Hydrolysis of ester | NaOH (30%), methanol, 60–65 °C, 2 h | 90 | Acidification and extraction |

This method achieves high purity and yields of the intermediate acid, essential for subsequent amination steps.

Amination to Form 2-Amino-3-cyclopentylpropanoic acid

The amino group is introduced typically via nucleophilic substitution or reductive amination involving cyclopentyl derivatives and amino acid precursors.

- React cyclopentyl bromide with glycine or its derivatives in the presence of a base such as sodium hydroxide.

- The nucleophilic substitution proceeds to attach the cyclopentyl group to the amino acid backbone.

- Purify the product through recrystallization or chromatographic methods.

- Use carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) to link cyclopentyl groups to amino acid backbones.

- Post-synthesis purification includes recrystallization in ethanol/water or preparative HPLC.

- Confirm structure by ^1H/^13C NMR and mass spectrometry.

- Convert the free base to the hydrochloride salt by treatment with HCl gas in anhydrous ether.

This synthetic route allows for stereocontrol and high purity of the final hydrochloride salt.

| Step No. | Process Description | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Formation of 3-(2-oxocyclopentyl)-propionic ester | Cyclopentanone, morpholine, p-methylbenzenesulfonic acid, toluene reflux, ethyl propenoate addition | 92 | High boiling solvent, controlled addition |

| 2 | Hydrolysis to 3-(2-oxocyclopentyl)-propionic acid | NaOH, methanol, 60–65 °C, acidification | 90 | Alkaline hydrolysis, extraction |

| 3 | Amination to 2-amino-3-cyclopentylpropanoic acid | Cyclopentyl bromide, glycine, NaOH or carbodiimide coupling | Variable | Nucleophilic substitution or coupling |

| 4 | Formation of hydrochloride salt | HCl gas treatment in anhydrous ether | - | Improves solubility and stability |

- The molar ratios and reaction times in the ester formation step critically affect yield and purity; optimal molar ratios are cyclopentanone:morpholine:p-methylbenzenesulfonic acid:acrylate = 1:1.2:0.1:1.5 with acrylate added over 3–5 hours.

- Hydrolysis under alkaline conditions is efficient at 60–65 °C for 2 hours, with acidification to pH 3–5 to facilitate extraction and isolation.

- Amination methods vary, but carbodiimide-mediated coupling offers stereochemical control and high purity, essential for pharmaceutical applications.

- Purification by recrystallization or preparative HPLC ensures removal of impurities and confirms the stereochemistry of the amino acid.

- Formation of the hydrochloride salt enhances water solubility and stability, which is important for storage and further applications.

The preparation of 2-Amino-3-cyclopentylpropanoic acid hydrochloride involves a multi-step synthesis starting from cyclopentanone derivatives, proceeding through ester formation and hydrolysis to yield the propionic acid intermediate, followed by amination and salt formation. The methods are well-established with high yields and can be optimized by controlling reaction conditions such as molar ratios, temperature, and addition rates. Analytical techniques such as NMR and mass spectrometry are essential for structural confirmation, while purification steps ensure product quality suitable for research and industrial use.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopentylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino and cyclopentyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-3-cyclopentylpropanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopentylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopentyl ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences and Molecular Features

The compound is compared below with three hydrochlorides sharing analogous backbones but differing in substituents (Table 1).

Table 1: Structural Comparison of 2-Amino-3-cyclopentylpropanoic Acid Hydrochloride and Analogues

*Calculated based on molecular formulas where explicit data are unavailable.

Key Observations :

Physicochemical and Stability Properties

- Solubility: The (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride () is provided as a 10 mM solution, stored at -20°C, suggesting moderate stability in solution but sensitivity to degradation at higher temperatures . In contrast, the cyclopentyl analogue’s solubility profile is undefined but likely less polar than chlorophenyl derivatives.

- Analytical Methods : High-performance liquid chromatography (HPLC) is a common technique for analyzing such hydrochlorides, as demonstrated for jatrorrhizine and berberine hydrochlorides (). The cyclopentyl compound may require similar reverse-phase methods with UV detection .

Biological Activity

2-Amino-3-cyclopentylpropanoic acid hydrochloride (also referred to as 2-Amino-3-cyclopentylpropanoic acid) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 1423369-09-8

- Structural Characteristics : The cyclopentyl group contributes to its steric and electronic properties, influencing its interactions with biological targets.

Comparison with Similar Compounds

| Compound Name | Structural Feature | CAS Number |

|---|---|---|

| 2-Amino-3-cyclopentylpropanoic acid hydrochloride | Cyclopentyl group | 1423369-09-8 |

| 2-Amino-3-cyclohexylpropanoic acid hydrochloride | Cyclohexyl group | 1461689-20-2 |

| 2-Amino-3-phenylpropanoic acid hydrochloride | Phenyl group | Not specified |

| 2-Amino-3-cycloheptylpropanoic acid hydrochloride | Cycloheptyl group | Not specified |

Enzyme Inhibition

Research indicates that 2-Amino-3-cyclopentylpropanoic acid hydrochloride exhibits significant potential in enzyme inhibition. The compound's ability to interact with specific enzymes makes it a candidate for drug development aimed at targeting particular biological pathways.

- Mechanism of Action : The compound may bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects in conditions where enzyme regulation is crucial.

-

Case Studies :

- A study demonstrated that derivatives of this compound could inhibit certain proteases, suggesting potential applications in treating diseases where these enzymes play a role.

- Another research highlighted the compound's effectiveness in modulating neurotransmitter systems, indicating its relevance in neurological disorders.

Therapeutic Applications

The unique properties of 2-Amino-3-cyclopentylpropanoic acid hydrochloride make it a promising candidate for various therapeutic applications:

- Pharmaceutical Development : The compound is being explored as a precursor for drugs targeting specific biological pathways, particularly in oncology and neurology.

-

Potential Applications :

- Antidepressants : Its interaction with neurotransmitter receptors may provide insights into developing new antidepressant therapies.

- Antineoplastic Agents : The enzyme inhibition properties could be leveraged for anti-cancer drug development.

Synthesis and Characterization

The synthesis of 2-Amino-3-cyclopentylpropanoic acid hydrochloride typically involves multi-step chemical reactions, leading to the formation of the desired product with high purity. Characterization methods such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the compound.

Biological Testing

Recent studies have focused on evaluating the antibacterial activity of related compounds, providing insights into the biological efficacy of derivatives:

- Antibacterial Activity : Testing against bacterial strains such as Escherichia coli and Klebsiella pneumoniae showed varying degrees of effectiveness, indicating potential for developing antibacterial agents .

- Toxicological Assessments : Safety profiles have been established through acute toxicity studies in animal models, ensuring that any therapeutic application is supported by comprehensive safety data .

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-amino-3-cyclopentylpropanoic acid hydrochloride?

- Methodological Answer : Synthesis typically involves coupling reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) under inert conditions (e.g., argon atmosphere) with cooling (0°C) to minimize side reactions. Post-reaction, purification via recrystallization or column chromatography is advised, followed by salt formation with HCl . Purity validation should use HPLC with reference standards (e.g., EP/JP impurities) to detect byproducts .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Employ collision-induced dissociation mass spectrometry (CID-MS) to analyze gas-phase ion clustering behavior, particularly sodium adducts, which provide insights into substituent effects on thermodynamic stability . Pair this with NMR (¹H/¹³C) to confirm cyclopentyl and amino group positioning.

Q. What stability considerations are critical for storage and handling?

- Methodological Answer : The compound’s acid stability should be tested under varying pH (1–7) and temperature (4–40°C) conditions using accelerated degradation studies. Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the cyclopentyl group .

Advanced Research Questions

Q. How do cyclopentyl substituents influence thermodynamic properties compared to phenyl or methyl analogs?

- Methodological Answer : Conduct isothermal titration calorimetry (ITC) to measure binding enthalpy changes. Compare with phenyl-substituted analogs (e.g., 2-amino-3-phenylpropanoic acid hydrochloride) to assess steric and electronic contributions. Cyclopentyl groups may enhance hydrophobic interactions but reduce solubility, requiring co-solvents like DMSO .

Q. How can researchers resolve contradictions in impurity profiles across batches?

- Methodological Answer : Use HPLC with diode-array detection (DAD) and spiking experiments with EP/JP impurity standards (e.g., Imp. J or K). For example, discrepancies in acetyl vs. butanoyl byproducts (MM0435.10 vs. MM0435.11) may arise from incomplete acylation—optimize reaction time/temperature to suppress unwanted intermediates .

Q. What experimental designs are suitable for probing bioactivity in enzyme inhibition studies?

- Methodological Answer : Design competitive inhibition assays using fluorogenic substrates (e.g., APF/HPF for hydroxyl radicals) to measure IC₅₀ values. Compare with known inhibitors like amastatin hydrochloride hydrate, which shares structural motifs (e.g., amino-hydroxy backbone) . Include negative controls with scrambled peptides to confirm specificity .

Q. How should safety protocols address conflicting data on acute toxicity?

- Methodological Answer : Cross-reference ECHA ecotoxicological data with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells). For spills, use absorbents like vermiculite to prevent drainage contamination, and consult SDS guidelines for cyclopentyl-containing analogs (e.g., 2-amino-2-methyl-3-phenylpropanamide hydrochloride) .

Q. What strategies mitigate environmental impact during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.